molecular formula C9H6N4O4 B1417030 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944905-90-2

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1417030
CAS No.: 944905-90-2
M. Wt: 234.17 g/mol
InChI Key: YHUTUVUHTBFLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6N4O4 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with serine beta-lactamase, an enzyme that hydrolyzes beta-lactam antibiotics . The interaction between this compound and serine beta-lactamase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in studying antibiotic resistance mechanisms and developing new inhibitors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. Exceeding this threshold can lead to detrimental effects on organ function and overall health.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . Additionally, this compound can affect the activity of metabolic pathways by modulating the expression of genes encoding metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments, affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Properties

IUPAC Name

1-(3-nitrophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUTUVUHTBFLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.